molecular formula C12H13BrN2O2 B12987749 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid

1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B12987749
M. Wt: 297.15 g/mol
InChI Key: UYHSVKWPOVRVNM-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 1-position, a tert-butyl group at the 3-position, and a carboxylic acid group at the 6-position of the imidazo[1,5-a]pyridine core. Imidazo[1,5-a]pyridines are significant structural components in various pharmaceuticals and agrochemicals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of 2-aminopyridine with α-bromo ketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The carboxylic acid group is usually introduced through oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, esters, amides, and hydrogenated derivatives .

Scientific Research Applications

1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine: The parent compound without the bromine, tert-butyl, and carboxylic acid groups.

    1-Bromoimidazo[1,5-a]pyridine: Lacks the tert-butyl and carboxylic acid groups.

    3-(tert-Butyl)imidazo[1,5-a]pyridine: Lacks the bromine and carboxylic acid groups.

Uniqueness

1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability. The carboxylic acid group enhances the compound’s solubility and potential for forming hydrogen bonds .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

1-bromo-3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)11-14-9(13)8-5-4-7(10(16)17)6-15(8)11/h4-6H,1-3H3,(H,16,17)

InChI Key

UYHSVKWPOVRVNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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